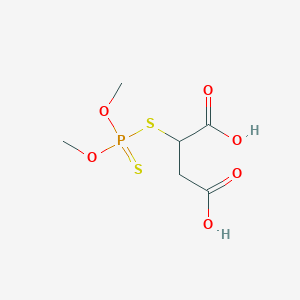

Malathion diacid

Description

Properties

IUPAC Name |

2-dimethoxyphosphinothioylsulfanylbutanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11O6PS2/c1-11-13(14,12-2)15-4(6(9)10)3-5(7)8/h4H,3H2,1-2H3,(H,7,8)(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIUNKPWHNGMQRE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=S)(OC)SC(CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11O6PS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7052739 |

Source

|

| Record name | Malathion dicarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190-28-9 |

Source

|

| Record name | Butanedioic acid, [(dimethoxyphosphinothioyl)thio]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1190-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Malathion dicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001190289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Malathion dicarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MALATHION DIACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M523N0T44K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Authored by a Senior Application Scientist

An In-Depth Technical Guide to the Synthesis of Malathion Diacid

This guide provides a comprehensive overview of the synthesis pathways for malathion diacid (O,O-Dimethyl S-(1,2-dicarboxyethyl) phosphorodithioate), a critical metabolite of the organophosphate insecticide malathion. The document is structured to provide not only procedural steps but also the underlying scientific rationale, catering to researchers, chemists, and professionals in drug development and toxicology who require a deep, practical understanding of this compound.

Introduction: The Significance of Malathion Diacid

Malathion diacid is the terminal and primary detoxification product of malathion metabolism in mammals, including humans.[1][2][3] The parent compound, malathion, is a pro-insecticide that undergoes metabolic activation in insects to its toxic oxon analog, malaoxon, a potent acetylcholinesterase inhibitor.[1][2] In mammals, however, a competing and far more rapid detoxification pathway exists, mediated by carboxylesterase enzymes.[4][5] These enzymes hydrolyze the two ethyl ester moieties of malathion, converting the lipophilic pesticide into the highly water-soluble and readily excretable malathion diacid.[4][6][7]

This metabolic conversion is a critical determinant of malathion's selective toxicity and its relative safety in mammals.[2][4] Consequently, the presence of malathion diacid in urine is a key biomarker for assessing human exposure to malathion.[8][9] The ability to synthesize high-purity malathion diacid is therefore essential for its use as an analytical standard in toxicological studies, environmental monitoring, and clinical diagnostics.

Table 1: Physicochemical Properties of Malathion Diacid

| Property | Value | Source |

| CAS Number | 1190-28-9 | [10] |

| Molecular Formula | C₆H₁₁O₆PS₂ | |

| Molecular Weight | 274.25 g/mol | [10] |

| IUPAC Name | 2-[(Dimethoxyphosphorothioyl)sulfanyl]succinic acid | |

| Synonyms | O,O-Dimethyl S-(1,2-dicarboxyethyl) phosphorodithioate, Malathiondicarboxylic acid | [10] |

| Appearance | Varies; often supplied as a neat substance | [10] |

| Storage Temperature | 2-8°C | [10] |

Foundational Synthesis: The Malathion Precursor

A logical starting point for any synthesis of malathion diacid is the preparation of its immediate precursor, malathion. The industrial production of malathion is a well-established process involving the Michael addition of O,O-dimethyl dithiophosphoric acid to an unsaturated diester, typically diethyl maleate.[11][12]

Synthesis of O,O-Dimethyl Dithiophosphoric Acid (DMDTP)

The key nucleophile, DMDTP, is synthesized from readily available starting materials. The causality behind this reaction lies in the reactivity of phosphorus pentasulfide with alcohols.

Reaction Principle: Phosphorus pentasulfide (P₂S₅) reacts with methanol (CH₃OH) to yield the desired O,O-dimethyl dithiophosphoric acid and hydrogen sulfide gas as a byproduct.[13]

Experimental Protocol:

-

Setup: A reaction vessel equipped with a stirrer, thermometer, and gas outlet (to safely vent H₂S) is charged with phosphorus pentasulfide.

-

Reaction: Methanol is added slowly and cautiously to the P₂S₅ suspension. The reaction is exothermic and generates H₂S gas, requiring careful temperature control and proper ventilation.

-

Completion: The reaction mixture is typically heated to ensure complete conversion. The resulting product is the crude O,O-dimethyl dithiophosphoric acid, which can be used directly in the next step.[13]

Synthesis of Malathion

Reaction Principle: This step is a nucleophilic addition reaction. The sulfur atom of DMDTP attacks one of the electrophilic carbons of the double bond in diethyl maleate. This is a classic Michael addition, which proceeds efficiently.[11]

Experimental Protocol:

-

Reaction: An aqueous solution of O,O-dimethyldithiophosphoric acid is reacted with diethyl maleate.[14][15] Since the reactants are not mutually soluble, the reaction is performed as a two-phase mixture with vigorous mechanical stirring to maximize the interfacial area and promote the reaction.[15][16]

-

Temperature Control: The reaction temperature is typically maintained between 40°C and 65°C to ensure a reasonable reaction rate without promoting unwanted side reactions or degradation.[16]

-

Workup: After the reaction is complete, the organic layer containing malathion is separated from the aqueous layer.

-

Purification: The crude malathion is washed sequentially with water, a sodium bisulfite solution (to remove unreacted diethyl maleate), a dilute sodium hydroxide solution, and finally water again to remove impurities.[14][17] The final product is then dried.

Core Synthesis: Malathion Diacid via Chemical Hydrolysis

The most direct and reliable laboratory method for synthesizing malathion diacid is the complete hydrolysis of the two ethyl ester groups of malathion. This process is typically achieved through base catalysis.

Reaction Principle: The reaction proceeds via nucleophilic acyl substitution. Hydroxide ions (from NaOH or KOH) act as nucleophiles, attacking the electrophilic carbonyl carbons of the ethyl ester groups. This occurs in a stepwise manner, first forming a mixture of malathion mono-α- and mono-β-carboxylic acids, followed by the hydrolysis of the second ester group to yield the final dicarboxylic acid.[7][18] The process is driven to completion by using a stoichiometric excess of the base.

Detailed Experimental Protocol for Hydrolysis

Trustworthiness through Self-Validation: This protocol incorporates in-process controls (IPC) through chromatographic monitoring, ensuring the reaction is driven to completion and validating the outcome at each critical stage.

-

Dissolution: Dissolve a known quantity of purified malathion in a water-miscible organic solvent like methanol or ethanol. The choice of solvent is critical to create a single-phase system when the aqueous base is added, ensuring a homogenous and efficient reaction.

-

Saponification (Hydrolysis):

-

Prepare a 1 M solution of sodium hydroxide (NaOH) in deionized water. A slight excess (e.g., 2.2 equivalents relative to malathion) is recommended to ensure complete hydrolysis of both ester groups.

-

Cool the malathion solution in an ice bath to 0-5°C. This is a crucial step to control the exothermicity of the saponification reaction and to minimize potential degradation of the phosphorodithioate moiety, which can be sensitive to harsh alkaline conditions at elevated temperatures.

-

Add the NaOH solution dropwise to the stirred malathion solution over 30-60 minutes, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

-

-

In-Process Control (IPC):

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Spot the reaction mixture against standards of malathion and (if available) malathion monoacid. The reaction is complete when the malathion spot/peak has completely disappeared, and a new, more polar spot/peak corresponding to the diacid is dominant. This validation step prevents premature workup.

-

-

Acidification and Isolation:

-

Once the reaction is complete, cool the mixture again in an ice bath.

-

Slowly add 1 M hydrochloric acid (HCl) dropwise to protonate the sodium dicarboxylate salt. The goal is to bring the pH to approximately 2-3, ensuring the diacid is in its neutral, protonated form. This is essential for its subsequent extraction into an organic solvent.

-

Monitor the pH carefully with a pH meter or pH paper.

-

-

Extraction:

-

Transfer the acidified aqueous mixture to a separatory funnel.

-

Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate or dichloromethane. Malathion diacid is significantly more polar than malathion but will partition into the organic layer once fully protonated.

-

Combine the organic extracts.

-

-

Purification and Final Product:

-

Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate to remove residual water.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The resulting crude product can be further purified by column chromatography on silica gel if necessary, although a clean reaction often yields a product of sufficient purity for use as an analytical standard.

-

Analytical Characterization and Validation

Confirming the identity and purity of the synthesized malathion diacid is a non-negotiable step to ensure its suitability as a reference standard.

Workflow for Analytical Validation:

Table 2: Key Analytical Techniques for Characterization

| Technique | Purpose | Expected Outcome & Rationale | Source |

| HPLC-MS/MS | Identity Confirmation & Purity Assessment | A single major peak at the expected retention time. The mass spectrometer will confirm the molecular weight (m/z for [M-H]⁻ or [M+H]⁺) and provide characteristic fragmentation patterns for unequivocal identification. This is a highly sensitive and specific method. | [9][18] |

| GC-MS | Identity Confirmation (after derivatization) | The diacid's two carboxylic acid groups are non-volatile. Derivatization (e.g., methylation with diazomethane or ethylation) is required to form the corresponding diester, which is volatile and amenable to GC analysis. This confirms the carbon skeleton and presence of the acid functional groups. | [9] |

| NMR Spectroscopy | Definitive Structural Elucidation | ¹H NMR: Disappearance of the ethyl ester signals (quartet and triplet) from malathion and appearance of a broad signal for the two acidic protons. ¹³C NMR: Shift of the carbonyl carbons. ³¹P NMR: A single peak in the characteristic region for phosphorodithioates, confirming the integrity of the phosphorus center. | N/A |

Conclusion

The synthesis of malathion diacid is a multi-step process that begins with the preparation of its precursor, malathion. The core of the synthesis is a controlled, base-catalyzed hydrolysis of malathion's ester functionalities. Success hinges on careful control of reaction conditions, particularly temperature, and is validated through rigorous in-process monitoring and final analytical characterization. The resulting high-purity compound serves as an indispensable tool for toxicologists, environmental scientists, and regulatory bodies, enabling accurate quantification of malathion exposure and furthering our understanding of its metabolic fate.

References

-

Yoshii, K., Tonogai, Y., Katakawa, J., Ueno, H., & Nakamuro, K. (2007). Kinetic Analysis for Hydrolysis of Malathion by Carboxylesterase in Wheat Kernels. Journal of Health Science, 53(5), 507–513. [18][19]

-

Buratti, F. M., Volpe, M. T., Meneguz, A., Vittozzi, L., & Testai, E. (2005). Malathion detoxification by human hepatic carboxylesterases and its inhibition by isomalathion and other pesticides. Toxicology and Applied Pharmacology, 206(3), 299-308. [20]

-

Ullah, N., & Zorriehzahra, M. J. (2015). Malathion Toxicity- A Review. International Journal of Creative Research Thoughts (IJCRT), 1(1). [1]

-

National Pesticide Information Center. (2010). Malathion Technical Fact Sheet. [2]

-

Schopfer, L. M., Tacal, O., Masson, P., & Lockridge, O. (2021). Kinetic analysis suggests that malathion at low environmental exposures is not toxic to humans. PLOS ONE, 16(8), e0255361. [4]

-

Sigma-Aldrich. Malathion diacid PESTANAL®, analytical standard.

-

ResearchGate. Kinetic Analysis for Hydrolysis of Malathion by Carboxylesterase in Wheat Kernels. [21]

-

Eawag-BBD. Malathion Degradation Pathway. [22]

-

Sigma-Aldrich. Malathion diacid PESTANAL®, analytical standard. [10]

-

LGC Standards. Malathion Diacid | CAS 1190-28-9. [23]

-

Centers for Disease Control and Prevention. (2017). Biomonitoring Summary: Malathion. [8]

-

PubChem, National Institutes of Health. Malathion. [6]

-

International Agency for Research on Cancer. (2017). Some Organophosphate Insecticides and Herbicides. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 112. [3]

-

ResearchGate. Steps in the hydrolysis of the ethyl esters of malathion to nontoxic acids. [7]

-

Scribd. Malathion Metabolism and Toxicity Dynamics. [5]

-

Google Patents. (2009). Process for preparing malathion for pharmaceutical use. US20090124822A1. [17]

-

Google Patents. (2011). Process for preparing malathion for pharmaceutical use. US7977324B2. [14]

-

Wikipedia. Malathion. [11]

-

Agency for Toxic Substances and Disease Registry. (2003). Toxicological Profile for Malathion. [24]

-

Google Patents. (2011). Process for preparing malathion for pharmaceutical use. US7560445B2. [15]

-

Google Patents. (1968). Method for the preparation of o, o-dimethyl-s-(1, 2-dicarbethoxyethyl)dithiophosphate. US3403201A. [25]

-

Google Patents. (2007). Process for preparing malathion for pharmaceutical use. WO2007005988A2. [16]

-

Vedantu. Malathion: Properties, Uses & Mechanism Explained Simply. [12]

-

National Center for Biotechnology Information. (2003). Toxicological Profile for Malathion - Analytical Methods. [9]

-

Wikipedia. Dimethyl dithiophosphoric acid. [13]

Sources

- 1. ijcrt.org [ijcrt.org]

- 2. Malathion Technical Fact Sheet [npic.orst.edu]

- 3. Mechanistic and Other Relevant Data - Some Organophosphate Insecticides and Herbicides - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Kinetic analysis suggests that malathion at low environmental exposures is not toxic to humans | PLOS One [journals.plos.org]

- 5. scribd.com [scribd.com]

- 6. Malathion | C10H19O6PS2 | CID 4004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. CDC - NBP - Biomonitoring Summaries - Malathion [medbox.iiab.me]

- 9. ANALYTICAL METHODS - Toxicological Profile for Malathion - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Malathion diacid PESTANAL , analytical standard 1190-28-9 [sigmaaldrich.com]

- 11. Malathion - Wikipedia [en.wikipedia.org]

- 12. Malathion: Properties, Uses & Mechanism Explained Simply [vedantu.com]

- 13. Dimethyl dithiophosphoric acid - Wikipedia [en.wikipedia.org]

- 14. US7977324B2 - Process for preparing malathion for pharmaceutical use - Google Patents [patents.google.com]

- 15. US7560445B2 - Process for preparing malathion for pharmaceutical use - Google Patents [patents.google.com]

- 16. WO2007005988A2 - Process for preparing malathion for pharmaceutical use - Google Patents [patents.google.com]

- 17. US20090124822A1 - Process for preparing malathion for pharmaceutical use - Google Patents [patents.google.com]

- 18. Kinetic Analysis for Hydrolysis of Malathion by Carboxylesterase in Wheat Kernels | CiNii Research [cir.nii.ac.jp]

- 19. sci-hub.box [sci-hub.box]

- 20. Malathion detoxification by human hepatic carboxylesterases and its inhibition by isomalathion and other pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Malathion Degradation Pathway [eawag-bbd.ethz.ch]

- 23. Malathion Diacid | CAS 1190-28-9 | LGC Standards [lgcstandards.com]

- 24. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Malathion - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. US3403201A - Method for the preparation of o, o-dimethyl-s-(1, 2-dicarbethoxyethyl)dithiophosphate - Google Patents [patents.google.com]

Malathion diacid CAS number and molecular weight

An In-Depth Technical Guide to Malathion Diacid: Properties, Metabolism, and Analysis

Executive Summary

Malathion diacid is the primary detoxification metabolite of the organophosphate insecticide malathion. Its formation, catalyzed by carboxylesterases, represents a critical pathway that mitigates the acute toxicity of the parent compound in mammals, while its inhibition can lead to potentiation of toxicity. Understanding the physicochemical properties, metabolic fate, and analytical quantification of malathion diacid is therefore essential for researchers, toxicologists, and drug development professionals involved in pesticide safety assessment and environmental monitoring. This guide provides a comprehensive overview of malathion diacid, including its core chemical data, the biochemical basis of its formation, and a detailed protocol for its quantification in biological matrices.

Malathion diacid, also known as malathion dicarboxylic acid, is the product of the hydrolysis of the two ethyl ester linkages in the malathion molecule.[1][2] This conversion significantly increases the polarity of the compound, facilitating its excretion from the body. The fundamental physicochemical properties of malathion diacid are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1190-28-9 | [1][3][4] |

| Molecular Weight | 274.25 g/mol | [3][5] |

| Molecular Formula | C6H11O6PS2 | [5][6] |

| IUPAC Name | 2-dimethoxyphosphinothioylsulfanylbutanedioic acid | [1][3][7] |

| Synonyms | Malathion dicarboxylic acid, O,O-Dimethyl S-(1,2-dicarboxyethyl) phosphorodithioate | [1][2] |

| Appearance | Typically a neat substance or analytical standard | [4] |

| Storage Temperature | 2-8°C |

Metabolic Pathway and Toxicological Significance

The toxicity of organophosphate insecticides like malathion is primarily due to their active metabolites, which inhibit acetylcholinesterase (AChE). In the case of malathion, it is first bioactivated to malaoxon, a potent AChE inhibitor. However, in mammals, a competing and generally more dominant detoxification pathway exists, which involves the hydrolysis of malathion's carboxyl esters by carboxylesterases to form malathion monoacid and subsequently malathion diacid.

This detoxification process is crucial because malathion diacid is a poor inhibitor of AChE. The rapid conversion of malathion to its diacid metabolite in mammals is a key reason for its selective toxicity, being significantly more toxic to insects, which have lower carboxylesterase activity.

Below is a diagram illustrating the metabolic fate of malathion, highlighting the detoxification pathway leading to malathion diacid.

Caption: Metabolic pathways of malathion bioactivation and detoxification.

Analytical Methodologies for Quantification

Accurate quantification of malathion diacid in biological samples, such as urine or plasma, is critical for assessing exposure to malathion. Due to its polar nature, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice, offering high sensitivity and specificity.

Rationale for Method Selection

LC-MS/MS is preferred over other methods like gas chromatography (GC) because the high polarity and low volatility of malathion diacid make it unsuitable for direct GC analysis without derivatization. The specificity of tandem mass spectrometry (MS/MS) allows for the differentiation of the analyte from complex matrix interferences, which is essential when analyzing biological samples.

Experimental Protocol: Quantification of Malathion Diacid in Urine by LC-MS/MS

This protocol provides a general framework for the analysis of malathion diacid. It should be validated in-house for specific applications.

1. Materials and Reagents:

-

Malathion diacid analytical standard

-

Malathion diacid isotopically labeled internal standard (e.g., Malathion-d6 diacid)

-

HPLC-grade water, acetonitrile, and methanol

-

Formic acid (LC-MS grade)

-

Solid-phase extraction (SPE) cartridges (e.g., mixed-mode anion exchange)

-

Urine samples

2. Standard Preparation:

-

Prepare a 1 mg/mL stock solution of malathion diacid in methanol.

-

Perform serial dilutions to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

-

Prepare a working solution of the internal standard (e.g., 100 ng/mL).

3. Sample Preparation (Solid-Phase Extraction):

-

Thaw urine samples and centrifuge at 4000 rpm for 10 minutes to remove particulates.

-

Take 1 mL of supernatant and add the internal standard.

-

Condition the SPE cartridge with methanol followed by water.

-

Load the sample onto the SPE cartridge.

-

Wash the cartridge with water to remove interferences.

-

Elute the analyte with an appropriate solvent (e.g., 5% formic acid in acetonitrile).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient starting with high aqueous phase and ramping up the organic phase to elute the analyte.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

-

Multiple Reaction Monitoring (MRM): Monitor for specific precursor-to-product ion transitions for both malathion diacid and its internal standard.

-

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards.

-

Quantify the malathion diacid concentration in the samples using the regression equation from the calibration curve.

Conclusion

Malathion diacid is a key biomarker for assessing exposure to and the detoxification of the insecticide malathion. Its physicochemical properties, particularly its CAS number (1190-28-9) and molecular weight (274.25 g/mol ), are foundational for its identification and synthesis as an analytical standard.[1][3][4][5] The metabolic pathway leading to its formation is a critical detoxification route in mammals, and its quantification via robust analytical methods like LC-MS/MS is essential for toxicological risk assessment. The information and protocols provided in this guide offer a solid foundation for researchers and scientists working in this field.

References

-

PubChem. (n.d.). Butanedioic acid, ((dimethoxyphosphinothioyl)thio)-. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). MALATHION DIACID. Retrieved from [Link]

-

Veeprho. (n.d.). Malathion Diacid | CAS 1190-28-9. Retrieved from [Link]

-

University of Hertfordshire. (n.d.). Malathion dicarboxylic acid. AERU. Retrieved from [Link]

-

FoodData Central. (n.d.). MALATHION DIACID. U.S. Department of Agriculture. Retrieved from [Link]

Sources

- 1. veeprho.com [veeprho.com]

- 2. MALATHION DIACID [drugfuture.com]

- 3. Malathion Diacid | CAS 1190-28-9 | LGC Standards [lgcstandards.com]

- 4. Malathion dicarboxylic acid | LGC Standards [lgcstandards.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. Butanedioic acid, ((dimethoxyphosphinothioyl)thio)- | C6H11O6PS2 | CID 14481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Malathion dicarboxylic acid [sitem.herts.ac.uk]

An In-Depth Technical Guide on the Role of Carboxylesterase in Malathion Diacid Formation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malathion, an organophosphate insecticide, undergoes a critical metabolic detoxification process mediated by carboxylesterases (CEs), leading to the formation of malathion monocarboxylic acid (MCA) and subsequently malathion dicarboxylic acid (DCA). This hydrolytic pathway is paramount in mitigating the toxicity of malathion, which is otherwise bioactivated by cytochrome P450 (CYP) enzymes to its highly toxic metabolite, malaoxon. Understanding the kinetics and enzymatic players in this detoxification route is essential for assessing malathion's safety profile and the potential for drug-insecticide interactions. This guide provides a comprehensive overview of the role of carboxylesterases in malathion diacid formation, detailing the metabolic pathways, the significance of this biotransformation, and robust methodologies for its investigation.

Introduction: The Dual Metabolic Fates of Malathion

Malathion's relatively low toxicity in mammals compared to insects is primarily attributed to the efficient detoxification pathways present in higher vertebrates.[1] The metabolic fate of malathion is a crucial determinant of its toxicity, governed by a delicate balance between two competing enzymatic systems: bioactivation and detoxification.

-

Bioactivation: Cytochrome P450 enzymes, particularly isoforms like CYP1A2 and CYP2B6 at low concentrations, catalyze the oxidative desulfuration of malathion to malaoxon.[2][3] Malaoxon is a potent inhibitor of acetylcholinesterase (AChE), an enzyme critical for nerve function, leading to neurotoxicity.[1][4]

-

Detoxification: Carboxylesterases rapidly hydrolyze the ester linkages of malathion, a process that significantly reduces its toxicity.[5][6] This hydrolytic detoxification pathway is the primary focus of this guide.

The high efficiency of carboxylesterase-mediated hydrolysis in mammals ensures that malathion is predominantly converted to non-toxic metabolites before it can be bioactivated to malaoxon.[6]

The Central Role of Carboxylesterases in Malathion Detoxification

Carboxylesterases (EC 3.1.1.1) are a superfamily of serine hydrolases that play a vital role in the metabolism of a wide array of xenobiotics and endogenous compounds.[7][8] In humans, the two major carboxylesterase isoforms involved in xenobiotic metabolism are CES1 and CES2, with CES1 being the predominant form in the liver, the primary site of malathion metabolism.[9][10]

Stepwise Hydrolysis to Malathion Diacid

The detoxification of malathion by carboxylesterases is a two-step process involving the sequential hydrolysis of its two ethyl ester moieties.[6][11]

-

Formation of Malathion Monocarboxylic Acid (MCA): In the initial step, carboxylesterase hydrolyzes one of the two carboxyethyl ester linkages of malathion, resulting in the formation of either malathion α-monocarboxylic acid or malathion β-monocarboxylic acid.[12][13]

-

Formation of Malathion Dicarboxylic Acid (DCA): The malathion monocarboxylic acid intermediate is then further hydrolyzed by carboxylesterases to yield malathion dicarboxylic acid, the final, non-toxic metabolite in this pathway.[1][14]

These resulting carboxylic acid metabolites are more water-soluble and are readily excreted, primarily in the urine.[2][15]

Toxicological Significance of Diacid Formation

The conversion of malathion to its mono- and dicarboxylic acids is a critical detoxification step. These negatively charged metabolites are poor inhibitors of acetylcholinesterase and are thus considered non-toxic.[6] The rapid and efficient nature of this carboxylesterase-mediated hydrolysis is the primary reason for malathion's selective toxicity, being significantly more toxic to insects which possess lower carboxylesterase activity.[1]

Visualizing the Metabolic Pathway

The metabolic processing of malathion is a branched pathway, with the balance between detoxification and bioactivation determining the ultimate toxic outcome.

Caption: Metabolic fate of malathion, highlighting the competing pathways of detoxification by carboxylesterases and bioactivation by cytochrome P450 enzymes.

Experimental Protocols for Studying Malathion Diacid Formation

Investigating the carboxylesterase-mediated formation of malathion diacid requires robust and validated experimental methodologies. The following sections provide detailed protocols for key experiments.

In Vitro Carboxylesterase Activity Assay

This protocol outlines a general method for measuring carboxylesterase activity using a model substrate, which can be adapted for malathion.

Objective: To quantify the rate of carboxylesterase-catalyzed hydrolysis.

Materials:

-

Human liver microsomes (HLMs) or recombinant human CES1[16]

-

p-Nitrophenyl acetate (pNPA) as a model substrate[16]

-

Phosphate buffer (pH 7.4)

-

Spectrophotometer

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of pNPA in a suitable solvent (e.g., acetonitrile).

-

Dilute the pNPA stock solution in phosphate buffer to the desired final concentration.

-

Prepare HLM or recombinant CES1 dilutions in phosphate buffer.

-

-

Assay Protocol:

-

Pre-warm the pNPA solution and enzyme preparation to 37°C.

-

Initiate the reaction by adding the enzyme preparation to the pNPA solution.

-

Monitor the increase in absorbance at 405 nm over time, which corresponds to the formation of p-nitrophenol.[16]

-

-

Data Analysis:

-

Calculate the rate of reaction from the linear portion of the absorbance versus time plot.

-

Determine kinetic parameters (Km and Vmax) by measuring the reaction rate at varying substrate concentrations.

-

Analysis of Malathion Metabolites by HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying malathion and its metabolites.

Objective: To identify and quantify malathion, malathion monocarboxylic acid, and malathion dicarboxylic acid in a given sample.

Materials:

-

HPLC system with a suitable detector (e.g., UV or Mass Spectrometry)[17]

-

Reversed-phase C18 column

-

Acetonitrile

-

Water (HPLC grade)

-

Formic acid or other appropriate mobile phase modifier

-

Analytical standards for malathion, MCA, and DCA

Procedure:

-

Sample Preparation:

-

For in vitro samples (e.g., from microsomal incubations), terminate the reaction by adding a quenching solvent like acetonitrile.

-

Centrifuge the sample to pellet precipitated proteins.

-

Collect the supernatant for analysis.

-

For biological fluids (e.g., urine), a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to clean up the sample and concentrate the analytes.[18]

-

-

HPLC Analysis:

-

Set up an appropriate gradient elution program using acetonitrile and water (with a modifier) as the mobile phases.

-

Inject the prepared sample onto the HPLC system.

-

Detect the analytes at a suitable wavelength (for UV detection) or by their mass-to-charge ratio (for MS detection).

-

-

Quantification:

-

Generate a standard curve by injecting known concentrations of the analytical standards.

-

Quantify the concentration of malathion and its metabolites in the samples by comparing their peak areas to the standard curve.

-

Data Presentation and Interpretation

The data obtained from these experiments can be summarized to provide a clear understanding of the carboxylesterase-mediated metabolism of malathion.

Table 1: Kinetic Parameters for Human Hepatic Carboxylesterase Activity with Malathion

| Parameter | Value Range | Reference |

| Km1 (µM) | 0.25 - 0.69 | [5] |

| Km2 (µM) | 10.3 - 26.8 | [5] |

| Vmax/Km (nmol/min/mg protein/µM) | ~30 | [6] |

The presence of two Km values suggests the involvement of multiple enzyme kinetics or isoforms in the hydrolysis of malathion.[5]

Visualization of the Experimental Workflow

A clear workflow is essential for the successful execution of these studies.

Caption: A streamlined workflow for the in vitro investigation of carboxylesterase-mediated malathion metabolism.

Implications for Drug Development and Risk Assessment

The prominent role of carboxylesterases in malathion detoxification has several important implications:

-

Drug-Insecticide Interactions: Co-exposure to drugs that are also metabolized by or inhibit carboxylesterases could potentially decrease the detoxification of malathion, leading to increased toxicity.[5] For example, some impurities in malathion formulations, like isomalathion, are potent inhibitors of carboxylesterases.[5][12]

-

Interindividual Variability: Although studies have shown relatively low interindividual variability in hepatic carboxylesterase activity towards malathion, this factor should still be considered in risk assessment.[2][5]

-

Prodrug Design: A thorough understanding of carboxylesterase substrate specificity is crucial in the design of ester-containing prodrugs to avoid unintended inhibition of xenobiotic detoxification pathways.[10][19]

Conclusion

The formation of malathion diacid, orchestrated by the efficient catalytic activity of carboxylesterases, is the cornerstone of malathion's selective toxicity and its relatively low risk to mammals. A comprehensive understanding of this metabolic pathway, supported by robust analytical methodologies, is indispensable for researchers and professionals in toxicology, pharmacology, and drug development. This guide provides the foundational knowledge and practical protocols to further explore the critical role of carboxylesterases in xenobiotic metabolism and to ensure the safe use of compounds that interact with these vital enzymes.

References

-

Bouchard, M., Gosselin, N. H., Brunet, R. C., Samuel, O., Dumoulin, M. J., & Carrier, G. (2003). A toxicokinetic model of malathion and its metabolites as a tool to assess human exposure and risk through measurements of urinary biomarkers. Toxicological Sciences, 73(1), 182-194. [Link]

-

National Pesticide Information Center. (n.d.). Malathion Technical Fact Sheet. [Link]

-

Eawag. (2011). Malathion Degradation Pathway. Eawag-Biocatalysis/Biodegradation Database. [Link]

-

Buratti, F. M., & Testai, E. (2005). Malathion detoxification by human hepatic carboxylesterases and its inhibition by isomalathion and other pesticides. Journal of Biochemical and Molecular Toxicology, 19(6), 406-414. [Link]

-

Hosokawa, M., & Satoh, T. (2002). Measurement of carboxylesterase (CES) activities. Current Protocols in Toxicology, Chapter 4, Unit 4.7. [Link]

-

Ross, M. K., & Crow, J. A. (2007). Human carboxylesterases and their role in xenobiotic and endobiotic metabolism. Journal of Biochemical and Molecular Toxicology, 21(5), 187-196. [Link]

-

Scribd. (n.d.). Malathion Metabolism and Toxicity Dynamics. [Link]

-

Bouchard, M., et al. (2003). Toxicokinetic Model of Malathion and Its Metabolites as a Tool to Assess Human Exposure and Risk through Measurements of Urinary Biomarkers. Toxicological Sciences. [Link]

-

Bouchard, M., et al. (2003). A toxicokinetic model of malathion and its metabolites as a tool to assess human exposure and risk through measurements of urinary biomarkers. Toxicological Sciences. [Link]

-

Lockridge, O., et al. (2023). Kinetic analysis suggests that malathion at low environmental exposures is not toxic to humans. PLOS ONE. [Link]

-

International Agency for Research on Cancer. (2017). Some Organophosphate Insecticides and Herbicides. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans (Vol. 112). [Link]

-

Agency for Toxic Substances and Disease Registry. (2003). Toxicological Profile for Malathion. [Link]

-

Imai, T. (2006). Human carboxylesterase isozymes: catalytic properties and rational drug design. Drug Metabolism and Pharmacokinetics, 21(3), 173-185. [Link]

-

Extension Toxicology Network (EXTOXNET). (1996). Malathion. [Link]

-

JournalsPub. (2025). Role of Human Carboxylesterase's in Xenobiotics Metabolism. [Link]

-

Wang, Y., et al. (2018). Functional Analysis of a Carboxylesterase Gene Associated With Isoprocarb and Cyhalothrin Resistance in Rhopalosiphum padi (L.). Frontiers in Physiology. [Link]

-

Di Martino, R. M. C., et al. (2022). Experimental and In Silico Approaches to Study Carboxylesterase Substrate Specificity. International Journal of Molecular Sciences. [Link]

-

Imai, T. (2006). Human Carboxylesterase Isozymes: Catalytic Properties and Rational Drug Design. Drug Metabolism and Pharmacokinetics. [Link]

-

Thompson, C. M., et al. (2011). Chemoenzymatic resolution of rac-malathion. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Evotec. (n.d.). Carboxylesterase (CE) Reaction Phenotyping Assay. [Link]

-

Redinbo, M. R., et al. (2003). Crystal Structures of Mammalian Carboxylesterases and Their Function in Drug and Xenobiotic Metabolism. Stanford Synchrotron Radiation Lightsource. [Link]

-

Agency for Toxic Substances and Disease Registry. (2003). Analytical Methods - Toxicological Profile for Malathion. [Link]

-

National Center for Biotechnology Information. (n.d.). Table 7-1, Analytical Methods for Determining Malathion or Biomarkers of Exposure in Biological Samples. [Link]

-

Yoshii, K., et al. (2007). Kinetic Analysis for Hydrolysis of Malathion by Carboxylesterase in Wheat Kernels. Journal of Health Science. [Link]

-

Food and Agriculture Organization of the United Nations. (n.d.). Determination of Malaoxon in Malathion DP. [Link]

-

Taylor & Francis. (n.d.). Carboxylesterase – Knowledge and References. [Link]

-

Environmental Protection Agency. (n.d.). Environmental Chemistry Methods: Malathion. [Link]

-

National Center for Biotechnology Information. (n.d.). Table 7-2, Analytical Methods for Determining Malathion in Environmental Samples. [Link]

-

Acevedo-Patiño, L. F., et al. (2015). Chemoenzymatic Kinetic resolution of (R)-malathion in aqueous media. SpringerPlus. [Link]

-

Talcott, R. E., et al. (1979). Properties and inhibition of rat malathion carboxylesterases. Toxicology and Applied Pharmacology. [Link]

-

Main, A. R., & Braid, P. E. (1962). Hydrolysis of Malathion by Ali-Esterases in Vitro and in Vivo. Biochemical Journal. [Link]

-

International Journal of Creative Research Thoughts. (2023). Malathion Toxicity- A Review. [Link]

-

MDPI. (2022). CarE1 and GST1 Are Involved in Beta-Cypermethrin Resistance in Field Populations of the Mirid Bug, Apolygus lucorum. [Link]

-

National Center for Biotechnology Information. (2023). Dynamic Roles of Insect Carboxyl/Cholinesterases in Chemical Adaptation. [Link]

-

ResearchGate. (n.d.). Malathion carboxylesterase (MCE) activity in resistant (¼) and.... [Link]

-

MDPI. (2023). Dynamic Roles of Insect Carboxyl/Cholinesterases in Chemical Adaptation. [Link]

-

ResearchGate. (n.d.). Steps in the hydrolysis of the ethyl esters of malathion to nontoxic.... [Link]

Sources

- 1. Malathion Technical Fact Sheet [npic.orst.edu]

- 2. Mechanistic and Other Relevant Data - Some Organophosphate Insecticides and Herbicides - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. HEALTH EFFECTS - Toxicological Profile for Malathion - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Malathion detoxification by human hepatic carboxylesterases and its inhibition by isomalathion and other pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinetic analysis suggests that malathion at low environmental exposures is not toxic to humans | PLOS One [journals.plos.org]

- 7. journalspub.com [journalspub.com]

- 8. www-ssrl.slac.stanford.edu [www-ssrl.slac.stanford.edu]

- 9. Human carboxylesterases and their role in xenobiotic and endobiotic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jstage.jst.go.jp [jstage.jst.go.jp]

- 11. researchgate.net [researchgate.net]

- 12. Properties and inhibition of rat malathion carboxylesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ijcrt.org [ijcrt.org]

- 14. sci-hub.box [sci-hub.box]

- 15. academic.oup.com [academic.oup.com]

- 16. mdpi.com [mdpi.com]

- 17. ANALYTICAL METHODS - Toxicological Profile for Malathion - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Table 7-1, Analytical Methods for Determining Malathion or Biomarkers of Exposure in Biological Samples - Toxicological Profile for Malathion - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Human carboxylesterase isozymes: catalytic properties and rational drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Malathion Diacid as a Biomarker of Malathion Exposure

Abstract

This technical guide provides a comprehensive overview of malathion diacid (DCA) as a specific and reliable biomarker for assessing human exposure to the organophosphate insecticide malathion. The document delves into the metabolic pathways of malathion, focusing on the enzymatic hydrolysis that leads to the formation of its mono- and dicarboxylic acid metabolites. It offers a detailed examination of the state-of-the-art analytical methodologies for the quantification of malathion diacid in biological matrices, particularly urine. Furthermore, this guide discusses the toxicokinetic profile of malathion and its metabolites, the interpretation of biomonitoring data, and the inherent advantages and limitations of using malathion diacid for exposure assessment. This document is intended for researchers, toxicologists, and drug development professionals engaged in the fields of environmental health, toxicology, and pesticide exposure assessment.

Introduction: The Imperative for Biomonitoring of Malathion Exposure

Malathion, an organophosphorus insecticide, is extensively used in agriculture, public health initiatives for vector control, and residential settings.[1] While considered to have relatively low acute toxicity in mammals due to rapid metabolism, the potential for widespread human exposure necessitates robust and sensitive methods for biomonitoring.[2][3] Biomonitoring provides a direct measure of an individual's absorbed dose, integrating exposure from all routes, including dermal, inhalation, and oral. The primary mechanism of malathion's acute toxicity involves the in vivo metabolic activation to its oxygen analog, malaoxon, a potent inhibitor of acetylcholinesterase (AChE).[4][5] However, monitoring AChE inhibition is a non-specific biomarker for organophosphate exposure in general.[6][7] Therefore, the measurement of specific metabolites, such as malathion diacid, in biological samples offers a more definitive assessment of malathion exposure.[8][9]

Biochemical Foundation: The Metabolic Fate of Malathion

The relatively low toxicity of malathion in mammals is largely attributed to its rapid detoxification via carboxylesterases, which hydrolyze the ester linkages.[10][11] This metabolic process is significantly more efficient in mammals than in insects, forming the basis of its selective toxicity.

The Carboxylesterase-Mediated Detoxification Pathway

The primary metabolic pathway for malathion in humans involves the hydrolytic cleavage of one or both of its succinate ester bonds, a reaction catalyzed by carboxylesterases found predominantly in the liver.[4][10] This process leads to the formation of malathion monocarboxylic acid (MCA) and subsequently malathion dicarboxylic acid (DCA).[7][11] These carboxylic acid metabolites are significantly less toxic than the parent compound and are readily excreted in the urine.[11] In fact, malathion monocarboxylic acid and dicarboxylic acid can account for over 80% of the total metabolites excreted in urine following exposure.[6]

Simultaneously, a smaller fraction of malathion can be oxidatively desulfurated by cytochrome P450 (CYP) enzymes to form malaoxon, the more toxic metabolite responsible for cholinesterase inhibition.[4][5] However, malaoxon is also a substrate for carboxylesterases and is rapidly hydrolyzed to its corresponding mono- and dicarboxylic acids.[12]

Caption: Metabolic pathway of malathion.

Analytical Methodologies for Malathion Diacid Quantification

The accurate and sensitive quantification of malathion diacid in biological matrices is paramount for reliable exposure assessment. Urine is the preferred matrix due to the rapid excretion of malathion metabolites.[13] Two primary analytical techniques have emerged as the methods of choice: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

Historically, GC-based methods have been widely used for the analysis of malathion and its metabolites.[7][14] However, due to the polar and non-volatile nature of malathion diacid, a derivatization step is required to convert it into a more volatile compound suitable for GC analysis.[6][7] Common derivatizing agents include diazomethane for methylation or other alkylating agents.[7]

3.1.1. Experimental Protocol: GC-MS Analysis of Malathion Diacid in Urine

-

Sample Preparation and Extraction:

-

Acidify a urine sample (e.g., 1-5 mL) to a pH of approximately 3.7 with sulfuric acid.[6]

-

Perform a liquid-liquid extraction with an organic solvent mixture, such as methylene chloride and diethyl ether (1:4 v/v).[6]

-

Centrifuge to separate the phases and collect the organic layer.

-

Repeat the extraction and combine the organic extracts.

-

Concentrate the combined extracts under a gentle stream of nitrogen.

-

-

Derivatization:

-

Reconstitute the dried extract in a suitable solvent.

-

Add a derivatizing agent (e.g., diazomethane in ether) and allow the reaction to proceed to completion.

-

Quench any excess derivatizing agent.

-

-

GC-MS Analysis:

-

Inject the derivatized sample onto a GC system equipped with a suitable capillary column (e.g., HP-5MS).[8]

-

Employ a temperature program to achieve chromatographic separation of the derivatized malathion diacid from other matrix components.

-

Utilize a mass spectrometer for detection, typically in selected ion monitoring (SIM) mode, to enhance sensitivity and selectivity.[8]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the preferred method for the quantification of malathion diacid in recent years.[6][7] A significant advantage of this technique is that it does not require a derivatization step, thereby simplifying sample preparation and reducing the potential for analytical variability.[6] Isotope dilution LC-MS/MS, where a stable isotope-labeled internal standard is used, is considered the gold standard for its high accuracy and precision.[7]

3.2.1. Experimental Protocol: LC-MS/MS Analysis of Malathion Diacid in Urine

-

Sample Preparation and Extraction:

-

To a urine sample (e.g., 1 mL), add a known amount of a stable isotope-labeled malathion diacid internal standard.

-

Acidify the sample to a pH of approximately 3.7.[6]

-

Perform a liquid-liquid extraction with a mixture of methylene chloride and diethyl ether (1:4 v/v).[6]

-

Alternatively, solid-phase extraction (SPE) can be employed for sample cleanup and concentration.[15]

-

Evaporate the organic extract to dryness and reconstitute in a solvent compatible with the LC mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample onto an LC system.

-

Utilize a suitable reversed-phase column (e.g., C18 or phenyl-hexyl) for chromatographic separation.[15]

-

Employ a gradient elution with a mobile phase typically consisting of acidified water and an organic solvent like methanol or acetonitrile.

-

Interface the LC with a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode.[15]

-

Monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both the native malathion diacid and its labeled internal standard to ensure highly selective and sensitive quantification.[16]

-

Sources

- 1. CDC - NBP - Biomonitoring Summaries - Malathion [medbox.iiab.me]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. Potential Uses of Biomonitoring Data: A Case Study Using the Organophosphorus Pesticides Chlorpyrifos and Malathion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Malathion Degradation Pathway [eawag-bbd.ethz.ch]

- 5. HEALTH EFFECTS - Toxicological Profile for Malathion - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. ANALYTICAL METHODS - Toxicological Profile for Malathion - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Exposure Data - Some Organophosphate Insecticides and Herbicides - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Mechanistic and Other Relevant Data - Some Organophosphate Insecticides and Herbicides - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. hh-ra.org [hh-ra.org]

- 14. Identification of metabolites of malathion in plant, water and soil by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. HPLC-MS/MS Method for the Measurement of Insecticide Degradates in Baby Food - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chromatographyonline.com [chromatographyonline.com]

Whitepaper: Malathion Diacid Metabolism in Humans and Animals: A Technical Guide

Abstract

Malathion, a widely used organophosphorothioate insecticide, undergoes complex biotransformation in biological systems. Its relative safety in mammals compared to insects is primarily attributed to rapid detoxification via carboxylesterase-mediated hydrolysis. This guide provides an in-depth technical exploration of the metabolic pathways leading to malathion diacid (DCA), the terminal hydrolysis product. We will examine the enzymatic machinery responsible, detail the comparative metabolism between humans and other species, present validated analytical methodologies for quantification, and discuss the toxicological significance of this detoxification route. This document is intended for researchers, toxicologists, and drug development professionals seeking a comprehensive understanding of malathion's metabolic fate.

Introduction: The Duality of Malathion Metabolism

Malathion itself is a pro-insecticide with low intrinsic toxicity.[1] Its biological activity is contingent upon its metabolic fate, which follows two primary and competing pathways: bioactivation and detoxification.

-

Bioactivation: A minor but toxicologically critical pathway is the oxidative desulfuration of malathion by Cytochrome P450 (CYP) enzymes, primarily in the liver, to produce malaoxon.[2][3][4] Malaoxon is a potent inhibitor of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[4][5] Inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine, resulting in the characteristic cholinergic toxicity associated with organophosphate poisoning.[4]

-

Detoxification: The dominant pathway in mammals is the rapid hydrolysis of malathion's two carboxylic acid ethyl ester moieties.[1][6] This reaction is catalyzed by carboxylesterases (CEs) and proceeds sequentially, first forming malathion monocarboxylic acid (MCA) and subsequently malathion dicarboxylic acid (DCA).[1][7] These acidic metabolites are water-soluble, readily excreted, and are not inhibitors of AChE, representing a true detoxification process.[5][8]

The high efficiency of mammalian carboxylesterases compared to those in insects is the cornerstone of malathion's selective toxicity and relative safety in humans.[4][9] This guide will focus on this critical detoxification pathway.

Caption: Competing metabolic pathways of malathion in mammals.

The Central Role of Carboxylesterases (CEs) in Detoxification

The hydrolysis of malathion to its mono- and diacid derivatives is efficiently catalyzed by A-esterases, specifically carboxylesterases (CEs), which are abundant in the liver, plasma, and other tissues of mammals.[4][9][10]

Enzymatic Mechanism and Causality

The detoxification process is a two-step hydrolysis of the ester linkages on the diethyl succinate portion of the malathion molecule.[5][7]

-

Step 1: A carboxylesterase enzyme hydrolyzes one of the ethyl ester groups, yielding either the α- or β-isomer of malathion monocarboxylic acid (MCA).

-

Step 2: The remaining ester group on the MCA molecule is subsequently hydrolyzed by a carboxylesterase to form the final, fully water-soluble product, malathion dicarboxylic acid (DCA).

Causality Behind Efficiency: The reason this pathway dominates in humans is kinetic. The rate of hydrolytic inactivation by human liver carboxylesterase is profoundly faster—by orders of magnitude—than the rate of bioactivation by cytochrome P450 enzymes.[5] Human hepatic CE activity demonstrates a high affinity for malathion, with reported Km values in the low micromolar range, ensuring efficient detoxification even at low exposure levels.[9] This rapid conversion to non-toxic, excretable metabolites prevents the accumulation of the parent compound and its diversion toward the toxic malaoxon pathway.

Inter-individual and Interspecies Variability

While CE activity is generally high in humans, some variability exists. A study of 18 human liver microsome panels showed a low (fourfold) level of variation among individuals, suggesting relatively consistent malathion hydrolysis capacity across the population.[6][9]

The most significant variations are observed between species. Mammals, including humans and rats, possess highly efficient carboxylesterase systems for malathion detoxification.[4][10] In contrast, many insect species have lower CE activity or different CE isoforms that are less effective at hydrolyzing malathion, allowing for more of the compound to be bioactivated to the lethal malaoxon.[11][12] This enzymatic differential is the primary basis for malathion's utility as a selective insecticide.

| Species | Primary Metabolic Fate | Key Enzyme Efficiency | Toxicological Outcome |

| Humans | Rapid hydrolysis to MCA and DCA[6][8] | High Carboxylesterase Activity[5][9] | Low Toxicity / Detoxification |

| Rats | Rapid hydrolysis, primarily to MCA[13] | High Carboxylesterase Activity[10] | Low Toxicity / Detoxification |

| Insects | Slower hydrolysis, greater conversion to malaoxon | Lower/Less Efficient Carboxylesterase Activity[11][14][15] | High Toxicity / Bioactivation |

Table 1: Comparative overview of malathion metabolism and toxicity.

Pharmacokinetics and Excretion of Malathion Diacid

Following oral or dermal exposure in humans, malathion is rapidly absorbed and metabolized. The parent compound has a very short elimination half-life in blood, estimated at only 12 minutes after an oral dose.[6] The water-soluble metabolites, MCA and DCA, are quickly eliminated from the body, primarily through urine.[6][8]

Studies in human volunteers have quantified the excretion of these metabolites. After a single oral dose, approximately 70% is recovered as metabolites in the urine within 48 hours.[6] The rank order of excreted metabolites is typically:

-

Malathion Monocarboxylic Acids (MCA): ~36% of the oral dose[6][16]

-

Malathion Dicarboxylic Acid (DCA): ~9-10% of the oral dose[6][16]

The presence of MCA and DCA in urine serves as a specific and reliable biomarker for assessing human exposure to malathion.[8][17]

Analytical Methodology: Quantification of Malathion Diacid

Accurate quantification of malathion diacid in biological matrices is essential for exposure assessment and toxicokinetic studies. The standard and most reliable method is isotope dilution high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).[18] This method offers high sensitivity and specificity and does not require derivatization of the analyte.[18][19]

Experimental Protocol: LC-MS/MS Quantification of DCA in Human Urine

This protocol is a self-validating system designed for robust and reproducible quantification.

Objective: To quantify the concentration of malathion dicarboxylic acid (DCA) in human urine samples.

1. Reagents and Materials:

-

Urine samples, stored at -20°C or below.

-

Malathion DCA analytical standard.

-

Isotopically labeled internal standard (e.g., Malathion-d6 DCA).

-

HPLC-grade water, methanol, and acetonitrile.

-

Formic acid or acetic acid.

-

Extraction solvents: Methylene chloride and ethyl ether (1:4 v/v).[18][19]

-

10% Sulfuric Acid.

-

Solid Phase Extraction (SPE) cartridges (optional, for cleanup).

-

Autosampler vials, centrifuge tubes.

2. Sample Preparation (Liquid-Liquid Extraction):

-

Thaw urine samples to room temperature and vortex to mix.

-

Pipette 1.0 mL of urine into a 15 mL polypropylene centrifuge tube.

-

Add the internal standard solution and vortex briefly.

-

Acidify the sample to approximately pH 3.7 using 10% sulfuric acid.[18][19]

-

Add 5 mL of the methylene chloride/ethyl ether (1:4) extraction solvent.

-

Cap the tube and vortex vigorously for 2 minutes, then centrifuge at 3000 x g for 10 minutes to separate the layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Repeat the extraction (steps 5-7) on the remaining aqueous layer and combine the organic extracts.

-

Evaporate the combined organic extract to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid) for analysis.

Caption: Workflow for the analysis of Malathion Diacid in urine.

3. HPLC-MS/MS Conditions:

-

HPLC System: A system capable of binary gradient elution.

-

Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Methanol.

-

Gradient: A typical gradient would start at 5% B, ramp to 95% B over several minutes, hold, and then re-equilibrate.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization, Negative (ESI-).

-

Detection: Multiple Reaction Monitoring (MRM). Monitor at least two transitions for both the analyte and the internal standard for confirmation and quantification.

4. Data Analysis and Validation:

-

Construct a calibration curve using standards of known concentrations.

-

Calculate the DCA concentration in samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

-

The protocol should be validated according to established guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

| Parameter | Typical Value | Source |

| Analytical Method | HPLC-MS/MS | [18][19] |

| Limit of Detection (LOD) | 0.5 µg/L | [19] |

| Percent Recovery | 75 - 114% | [19] |

| Precision (RSD%) | < 15% | Standard practice |

Table 2: Typical validation parameters for the quantification of Malathion Diacid in urine.

Toxicological Significance of Diacid Formation

The formation of malathion diacid is unequivocally a detoxification event. Its significance lies in several key areas:

-

Reduced AChE Inhibition: Unlike malaoxon, the acidic metabolites (MCA and DCA) are poor inhibitors of acetylcholinesterase due to their negative charge, which hinders their ability to interact with the enzyme's active site.[5]

-

Competition with Bioactivation: Every molecule of malathion that is hydrolyzed by a carboxylesterase is a molecule that cannot be converted to the toxic malaoxon by CYPs. The high rate of this reaction in mammals effectively shunts the parent compound away from the toxification pathway.[2][5][9]

-

Enhanced Elimination: The addition of two carboxylic acid groups dramatically increases the water solubility and polarity of the molecule compared to the parent malathion. This facilitates rapid renal clearance and prevents accumulation in lipid-rich tissues.[6]

Impurities in some commercial malathion formulations, such as isomalathion, can be potent inhibitors of the very carboxylesterases responsible for this detoxification.[9][10] Inhibition of CEs can dramatically increase malathion's toxicity by allowing more of it to be shunted down the bioactivation pathway to form malaoxon.[2][3][9]

Conclusion

The metabolism of malathion to its dicarboxylic acid derivative is the principal detoxification pathway in humans and other mammals, underpinning the compound's selective toxicity. This process is mediated by a highly efficient carboxylesterase system that rapidly hydrolyzes the parent compound, preventing its bioactivation to the potent neurotoxicant, malaoxon. The resulting acidic metabolites are readily excreted in the urine and serve as specific biomarkers for exposure monitoring. Understanding the kinetics, enzymatic machinery, and analytical quantification of malathion diacid is fundamental for accurate risk assessment, clinical toxicology, and the development of safer pest control agents.

References

-

National Center for Biotechnology Information. (n.d.). Mechanistic and Other Relevant Data - Some Organophosphate Insecticides and Herbicides. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 112. Retrieved from [Link]

-

Bouchard, M., Gosselin, N. H., Brunet, R. C., Samuel, O., Dumoulin, M. J., & Carrier, G. (2003). A toxicokinetic model of malathion and its metabolites as a tool to assess human exposure and risk through measurements of urinary biomarkers. Toxicological Sciences, 73(1), 182–194. Retrieved from [Link]

-

Kumar, S., et al. (2023). Malathion Toxicity- A Review. International Journal of Creative Research Thoughts (IJCRT), 11(8). Retrieved from [Link]

-

Buratti, F. M., Volpe, M. T., Meneguz, A., Vittozzi, L., & Testai, E. (2005). Malathion bioactivation in the human liver: the contribution of different cytochrome p450 isoforms. Drug Metabolism and Disposition, 33(3), 295–302. Retrieved from [Link]

-

Bouchard, M., Gosselin, N. H., Brunet, R. C., Samuel, O., Dumoulin, M. J., & Carrier, G. (2003). A toxicokinetic model of malathion and its metabolites as a tool to assess human exposure and risk through measurements of urinary biomarkers. PubMed. Retrieved from [Link]

-

Buratti, F. M., Volpe, M. T., Meneguz, A., Vittozzi, L., & Testai, E. (2005). Malathion bioactivation in the human liver: The contribution of different cytochrome P450 isoforms. ResearchGate. Retrieved from [Link]

-

Buratti, F. M., & Testai, E. (2005). Malathion detoxification by human hepatic carboxylesterases and its inhibition by isomalathion and other pesticides. Journal of Biochemical and Molecular Toxicology, 19(6), 406–414. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (2003). Analytical Methods - Toxicological Profile for Malathion. NCBI Bookshelf. Retrieved from [Link]

-

National Pesticide Information Center. (2012). Malathion Technical Fact Sheet. Retrieved from [Link]

-

Talcott, R. E., Mallipudi, N. M., Umetsu, N., & Fukuto, T. R. (1979). Properties and inhibition of rat malathion carboxylesterases. PubMed. Retrieved from [Link]

-

Morgan, M. K., Sheldon, L. S., Croghan, C. W., Jones, P. A., Chuang, J. C., & Wilson, N. K. (2011). Review of Pesticide Urinary Biomarker Measurements from Selected US EPA Children's Observational Exposure Studies. PubMed Central. Retrieved from [Link]

-

Bouchard, M., et al. (2003). A Toxicokinetic Model of Malathion and Its Metabolites as a Tool to Assess Human Exposure and Risk through Measurements of Urinary Biomarkers. Oxford Academic. Retrieved from [Link]

-

Lockridge, O., & Masson, P. (2020). Kinetic analysis suggests that malathion at low environmental exposures is not toxic to humans. PLOS One, 15(7), e0235877. Retrieved from [Link]

-

Zuo, Z., et al. (2024). Characterization of Four Carboxylesterases Involved in Detoxification of β-Cypermethrin, λ-Cyhalothrin, and Malathion in Helicoverpa armigera. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Table 7-1, Analytical Methods for Determining Malathion or Biomarkers of Exposure in Biological Samples. In Toxicological Profile for Malathion. Retrieved from [Link]

-

Zhang, X. (2012). Human pesticide exposure analysis : urine biomarkers of Organophosphorus insecticides, Malathion, 2, 4-D, and triclopyr. UCLA Library Catalog. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (2003). Potential for Human Exposure - Toxicological Profile for Malathion. NCBI. Retrieved from [Link]

-

Barr, D. B., et al. (2010). Monitoring of pesticide applicators for potential dermal exposure to malathion and biomarkers in urine. ResearchGate. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (2003). Health Effects - Toxicological Profile for Malathion. NCBI Bookshelf. Retrieved from [Link]

-

Nallani, G., et al. (2025). In vitro metabolic clearance of malathion in rats and humans. PubMed. Retrieved from [Link]

-

Kumar, S., Thomas, A., & Saxena, P. (2018). Esterases are responsible for malathion resistance in Anopheles stephensi: A proof using biochemical and insecticide inhibition studies. PubMed. Retrieved from [Link]

-

Buratti, F. M., et al. (2003). Human Hepatic Cytochrome P450-Specific Metabolism of the Organophosphorus Pesticides Methyl Parathion and Diazinon. ResearchGate. Retrieved from [Link]

-

Ellison, C. A., et al. (2013). Novel approaches to mitigating parathion toxicity: targeting cytochrome P450–mediated metabolism with menadione. NIH. Retrieved from [Link]

-

Yan, T., et al. (2020). Functional Characterization of an α-Esterase Gene Associated with Malathion Detoxification in Bradysia odoriphaga. Journal of Agricultural and Food Chemistry, 68(22), 6079-6088. Retrieved from [Link]

-

Karmaus, A. L., et al. (2022). Evaluation of Metabolism of a Defined Pesticide Mixture through Multiple In Vitro Liver Models. MDPI. Retrieved from [Link]

-

Lockridge, O., & Masson, P. (2020). Steps in the hydrolysis of the ethyl esters of malathion to nontoxic acids. ResearchGate. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Towards a Comprehensive Understanding of Malathion Degradation. RSC Publishing. Retrieved from [Link]

-

Jing, X., et al. (2020). Characterization of Esterase Genes Involving Malathion Detoxification and Establishment of an RNA Interference Method in Liposcelis bostrychophila. Frontiers in Physiology. Retrieved from [Link]

-

Azharuddin, Q. S., et al. (2013). Analysis of malathion in biological samples using thin layer chromatography. Trade Science Inc. - INDIA. Retrieved from [Link]

-

Environmental Working Group. (n.d.). Malathion Mono-Carboxylic Acid. EWG Human Toxome Project. Retrieved from [Link]

-

Blasiak, J., Jaloszynski, P., Trzeciak, A., & Szyfter, K. (1999). In vitro studies on the genotoxicity of the organophosphorus insecticide malathion and its two analogues. Mutation Research, 445(2), 275–283. Retrieved from [Link]

-

Jing, X., et al. (2020). Characterization of Esterase Genes Involving Malathion Detoxification and Establishment of an RNA Interference Method in Liposcelis bostrychophila. PubMed Central. Retrieved from [Link]

-

Lockridge, O., & Masson, P. (2020). Kinetic analysis suggests that malathion at low environmental exposures is not toxic to humans. National Institutes of Health (NIH). Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Methods: Malathion. Retrieved from [Link]

-

Gil, F., & Pla, A. (2016). Analytical methods for human biomonitoring of pesticides. A review. Talanta, 146, 407-416. Retrieved from [Link]

-

Morgade, C., & Barquet, A. (1982). Body distribution of malathion and its metabolites in a fatal poisoning by ingestion. PubMed. Retrieved from [Link]

Sources

- 1. ijcrt.org [ijcrt.org]

- 2. Malathion bioactivation in the human liver: the contribution of different cytochrome p450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Malathion Technical Fact Sheet [npic.orst.edu]

- 5. Kinetic analysis suggests that malathion at low environmental exposures is not toxic to humans | PLOS One [journals.plos.org]

- 6. Mechanistic and Other Relevant Data - Some Organophosphate Insecticides and Herbicides - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. Malathion detoxification by human hepatic carboxylesterases and its inhibition by isomalathion and other pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Properties and inhibition of rat malathion carboxylesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Esterases are responsible for malathion resistance in Anopheles stephensi: A proof using biochemical and insecticide inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. In vitro metabolic clearance of malathion in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Characterization of Esterase Genes Involving Malathion Detoxification and Establishment of an RNA Interference Method in Liposcelis bostrychophila [frontiersin.org]

- 15. Characterization of Esterase Genes Involving Malathion Detoxification and Establishment of an RNA Interference Method in Liposcelis bostrychophila - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. A toxicokinetic model of malathion and its metabolites as a tool to assess human exposure and risk through measurements of urinary biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ANALYTICAL METHODS - Toxicological Profile for Malathion - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Table 7-1, Analytical Methods for Determining Malathion or Biomarkers of Exposure in Biological Samples - Toxicological Profile for Malathion - NCBI Bookshelf [ncbi.nlm.nih.gov]

Toxicological significance of malathion diacid

An In-Depth Technical Guide to the Toxicological Significance of Malathion Diacid

Abstract

Malathion, an organophosphorothioate insecticide, is characterized by a metabolic dichotomy that dictates its toxicity: bioactivation to the potent acetylcholinesterase inhibitor, malaoxon, and detoxification via carboxylesterase-mediated hydrolysis. This guide focuses on the primary detoxification product, malathion dicarboxylic acid (MDA). While MDA itself possesses negligible direct toxicity, its formation is of profound toxicological significance. It represents the principal pathway for malathion clearance in mammals, and its quantification in biological matrices serves as a critical biomarker for assessing human exposure. We will explore the enzymatic pathways governing MDA formation, the factors that modulate these pathways, validated analytical methodologies for its detection, and its application in biomonitoring and regulatory risk assessment.

Introduction: The Metabolic Fate of Malathion

Malathion's relatively low mammalian toxicity, compared to other organophosphates (OPs), is not inherent to the parent molecule but is a direct consequence of its metabolic handling.[1][2][3] In mammals, the detoxification pathway is significantly more efficient than the bioactivation pathway, a feature less pronounced in insects, which forms the basis of its selective toxicity.[2][4][5] Upon absorption, malathion is subject to two competing enzymatic reactions primarily in the liver[6]:

-

Bioactivation (Oxidative Desulfuration): Cytochrome P450 (CYP) enzymes oxidize malathion to malaoxon.[5][6][7] Malaoxon is a potent inhibitor of acetylcholinesterase (AChE), the enzyme responsible for hydrolyzing the neurotransmitter acetylcholine.[2][4][6] Inhibition of AChE leads to an accumulation of acetylcholine at nerve terminals, resulting in the characteristic cholinergic toxicity associated with OP poisoning.[2][8][9]

-

Detoxification (Hydrolysis): Carboxylesterases (CE) rapidly hydrolyze the two carboxylic acid ethyl ester moieties of malathion.[1][6][10] This process yields malathion monocarboxylic acid (MCA) and subsequently malathion dicarboxylic acid (MDA), which are water-soluble, negatively charged, and poor inhibitors of AChE.[1][11] These metabolites are readily excreted, primarily in the urine.[3][6]